molecular formula C15H15NO4S B2358829 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide CAS No. 1396675-28-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide

Cat. No.: B2358829
CAS No.: 1396675-28-7
M. Wt: 305.35
InChI Key: FNBXWLQRJVGWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular structure integrates a benzodioxole ring, a hydroxypropyl linker, and a thiophene-3-carboxamide moiety, a scaffold noted for its relevance in medicinal chemistry . Compounds featuring the 1,3-benzodioxole core have been identified as potent agonists for plant hormone receptors like TIR1 (Transport Inhibitor Response 1), demonstrating significant potential in agricultural research for promoting root growth . Furthermore, heterocyclic carboxamide derivatives, particularly those containing thiophene and benzodioxole groups, are frequently investigated for their biological activity. Research on similar structures shows they can act as inhibitors for key cellular pathways, such as the RhoA/ROCK signaling pathway, which is a promising target in oncology for inhibiting cancer cell proliferation, migration, and invasion . This reagent is provided exclusively for non-human research applications. It is ideal for scientists working in drug discovery, chemical biology, and plant science, serving as a key intermediate or a candidate for screening novel bioactive molecules. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-15(18,8-16-14(17)10-4-5-21-7-10)11-2-3-12-13(6-11)20-9-19-12/h2-7,18H,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBXWLQRJVGWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=C1)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Bond Disconnections

  • Amide bond (C–N) : Formed via coupling between thiophene-3-carboxylic acid and 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine.
  • Hydroxypropyl chain : Introduced through a nitroaldol reaction between benzo[d]dioxol-5-carbaldehyde and nitroethane, followed by reduction.

Synthesis of Thiophene-3-carboxylic Acid

Cyclization of Substituted Aldehydes

Adapting methodologies from benzo[b]thiophene synthesis, thiophene-3-carboxylic acid derivatives are prepared via cyclocondensation:

Procedure :

  • React 3-fluorobenzaldehyde (10 mmol) with ethyl thioglycolate (11 mmol) in anhydrous DMF under N₂.
  • Add K₂CO₃ (12 mmol) and heat at 60°C for 2 hours.
  • Hydrolyze the ethyl ester with NaOH (3 M in EtOH, 2 eq.) at room temperature for 12 hours.

Key Data :

Parameter Value
Yield (ester hydrolysis) 85–90% (reported for analogous systems)
Solvent Ethanol/Water

Preparation of 2-(Benzo[d]dioxol-5-yl)-2-hydroxypropylamine

Nitroaldol Reaction for Hydroxypropyl Chain Installation

Step 1: Nitroaldol Condensation

  • React benzo[d]dioxol-5-carbaldehyde (1 eq.) with nitroethane (1.2 eq.) in MeOH.
  • Add ammonium acetate (0.1 eq.) and reflux for 6 hours.

Intermediate : 2-Nitro-1-(benzo[d]dioxol-5-yl)propan-1-ol

Step 2: Reduction to Amine

  • Hydrogenate the nitro compound (1 eq.) using H₂ (50 psi) and Raney Ni in EtOH at 25°C for 12 hours.
  • Filter and concentrate to obtain 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine.

Key Data :

Parameter Value
Reduction Yield 70–75% (extrapolated from)
Catalyst Raney Nickel

Amide Bond Formation

Carbodiimide-Mediated Coupling

Procedure :

  • Activate thiophene-3-carboxylic acid (1.1 eq.) with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM at 0°C.
  • Add 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine (1 eq.) and stir at 25°C for 24 hours.
  • Filter precipitated dicyclohexylurea and concentrate the filtrate.
  • Purify via column chromatography (EtOAc/hexane, 1:1).

Key Data :

Parameter Value
Coupling Yield 65–70% (analogous to)
Purity (HPLC) >95%

Alternative Synthetic Routes

Epoxide Ring-Opening Strategy

  • Synthesize benzo[d]dioxol-5-yl epoxide via epoxidation of allylbenzene derivatives.
  • React with ammonia in aqueous THF to form 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine.

Direct Amination of Hydroxyketone

  • Convert benzo[d]dioxol-5-yl ketone to its α-hydroxyketone via asymmetric reduction.
  • Perform reductive amination using NH₃ and NaBH₃CN.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 6.85 (s, 1H, dioxole), 5.95 (s, 2H, OCH₂O), 4.10 (m, 1H, CHOH), 3.30 (m, 2H, NHCH₂).
  • IR (KBr) : 3340 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

Chromatographic Purity

  • HPLC : tᵣ = 8.2 min (C18 column, MeCN/H₂O 70:30).

Challenges and Optimization

Regioselectivity in Thiophene Synthesis

  • Thiophene-3-carboxylic acid synthesis requires careful control of cyclization conditions to avoid 2-substituted byproducts.

Amine Protection Strategies

  • Use of Boc-protected intermediates prevents side reactions during coupling.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, synthetic pathways, and physicochemical properties. Data are derived from peer-reviewed studies on benzodioxole- and heterocycle-containing molecules.

Structural Features
Compound Name Core Structure Substituents Key Functional Groups Reference
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide Benzodioxole + thiophene 2-hydroxypropyl linker, carboxamide Hydroxyl, carboxamide, thiophene N/A
2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole (4d) Benzimidazole + benzodioxole Fluoro, benzodioxolyloxy Benzimidazole, ether
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide (4) Benzodioxole + imidazole Chlorophenyl, hydrazinecarboxamide Imine, hydrazine

Key Observations :

  • Heterocyclic Core : The target compound’s thiophene-carboxamide core differs from imidazole/benzimidazole analogs (e.g., 4d, 4e, 4f) , which exhibit stronger hydrogen-bonding capacity due to the imidazole nitrogen.

Key Observations :

  • The target compound’s synthesis likely parallels carboxamide-coupling strategies, whereas halogenated benzimidazoles (e.g., 4e) require multi-step cyclocondensation .
Physicochemical Properties
Compound Melting Point (°C) Solubility Spectral Data (Key Peaks) Reference
Target compound Not reported Likely moderate in polar aprotic solvents Anticipated: 1H-NMR δ 6.8–7.2 (benzodioxole), δ 7.4–8.1 (thiophene) N/A
4d 198–200 Low in water, high in DMSO 1H-NMR: δ 6.85 (benzodioxole), δ 7.62 (benzimidazole)
Compound 4 182–184 Moderate in DMSO IR: 1665 cm⁻¹ (C=O stretch), X-ray: Confirmed (E)-configuration

Key Observations :

  • The target compound’s predicted solubility aligns with benzodioxole-thiophene hybrids, though its hydroxyl group may enhance aqueous solubility compared to halogenated analogs like 4e .
  • Unlike compound 4, which was structurally confirmed via X-ray crystallography , the target compound’s configuration remains unverified.
Pharmacological Potential (Inferred)

While direct bioactivity data for the target compound are lacking, structural analogs suggest possible applications:

  • Benzimidazoles (4d, 4e, 4f) : Demonstrated antimicrobial and anticancer activity in vitro, attributed to halogen substituents and π-stacking .
  • Hydrazinecarboxamide (4) : Exhibited antifungal activity due to the imine-hydrazine motif .
  • Target compound : The thiophene-carboxamide group may target enzymes like cyclooxygenase or kinases, but empirical validation is needed.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide is a compound of interest due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features a benzo[d][1,3]dioxole moiety linked to a thiophene-3-carboxamide structure. This unique combination of functional groups suggests a variety of potential interactions with biological targets.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated low minimum inhibitory concentrations (MICs) against various pathogens, including Gram-positive bacteria and fungi. A study reported MIC values as low as 16μg/mL16\,\mu g/mL for certain thiophene derivatives against Staphylococcus aureus and Candida albicans .

Antioxidant Activity

Compounds containing the benzo[d][1,3]dioxole structure are known for their antioxidant properties. The presence of hydroxyl groups in the structure may enhance its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Thiophene derivatives have been associated with anti-inflammatory activity. Research has shown that similar compounds can inhibit inflammatory pathways, suggesting that this compound may also exert such effects .

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzo[d][1,3]dioxole ring.
  • Introduction of the hydroxypropyl group.
  • Coupling with thiophene-3-carboxylic acid.

These reactions require careful control of reaction conditions to optimize yield and purity.

The compound is believed to interact with specific biological targets through enzyme inhibition or receptor modulation. For example, its thiophene component may bind to enzymes involved in inflammatory processes or microbial metabolism .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Study Findings MIC Values
Study 1 Demonstrated antimicrobial activity against S. aureus16μg/mL16\,\mu g/mL
Study 2 Reported anti-inflammatory effects in vitroNot specified
Study 3 Identified antioxidant properties in cellular modelsNot specified

These studies highlight the potential therapeutic applications of thiophene-based compounds in treating infections and inflammatory diseases.

Q & A

Q. What are the key synthetic challenges in preparing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide, and how are they addressed methodologically?

Answer: The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

  • Coupling Reactions : Use of palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling to integrate the thiophene and benzo[d][1,3]dioxole moieties .
  • Hydroxypropyl Group Introduction : Selective protection/deprotection of hydroxyl groups to avoid side reactions, often employing triethylamine as a base to stabilize intermediates .
  • Purification : Flash column chromatography is critical for isolating intermediates, while HPLC ensures final product purity (>95%) .
    Common solvents include dimethylformamide (DMF) for coupling and dichloromethane (DCM) for acylation steps .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with emphasis on distinguishing hydroxyl (-OH) and amide (-CONH-) proton shifts .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]⁺ ion) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the hydroxypropyl group’s configuration .
  • HPLC-PDA : Validates purity (>95%) and detects trace by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

Answer: Discrepancies often arise from assay-specific conditions (e.g., cell line variability, solvent effects). Methodological strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Solvent Optimization : Replace DMSO with biocompatible carriers (e.g., cyclodextrins) to mitigate cytotoxicity artifacts .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases or GPCRs) .
    Refer to orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .

Q. What strategies optimize reaction yield while minimizing by-products during the synthesis of this compound?

Answer:

  • Catalyst Screening : Test Pd-XPhos or Pd(dppf)Cl₂ for improved coupling efficiency, reducing undesired homocoupling by-products .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 100°C) in refluxing dioxane/water mixtures enhances regioselectivity .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progression and terminate before side reactions dominate .
  • By-Product Recycling : Isolate intermediates like ammonium chloride (from benzoylisothiocyanate reactions) for reuse, improving atom economy .

Q. How does the stereochemistry of the hydroxypropyl group influence the compound’s interaction with biological targets?

Answer:

  • Hydrogen Bonding : The (R)-configuration of the hydroxyl group enhances hydrogen bonding with catalytic residues (e.g., in kinases), as shown via molecular docking .
  • Conformational Rigidity : Stereochemical inversion (S-configuration) may reduce binding affinity by disrupting π-π stacking with aromatic residues (e.g., in thrombin inhibitors) .
  • Experimental Validation : Compare enantiomers using chiral HPLC and assess activity differences in enzyme inhibition assays (e.g., IC₅₀ shifts >10-fold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.